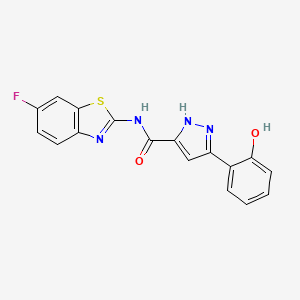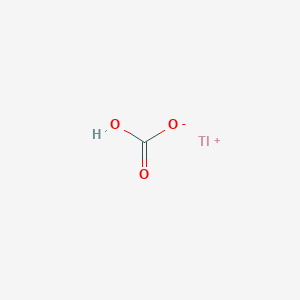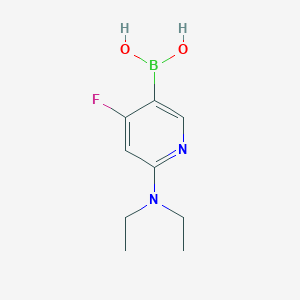
(6-(Diethylamino)-4-fluoropyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(Diethylamino)-4-fluoropyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a diethylamino group and a fluorine atom. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Diethylamino)-4-fluoropyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the palladium-catalyzed borylation of halogenated pyridines using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions often include heating the reaction mixture to temperatures around 80-100°C for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(6-(Diethylamino)-4-fluoropyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The diethylamino and fluorine substituents on the pyridine ring can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate can be used.
Substitution: Nucleophiles such as amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions produce boronic esters or borates.
Wissenschaftliche Forschungsanwendungen
(6-(Diethylamino)-4-fluoropyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: Boronic acids are explored for their potential in drug delivery systems and as enzyme inhibitors.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (6-(Diethylamino)-4-fluoropyridin-3-yl)boronic acid in chemical reactions typically involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid group forms a complex with the palladium catalyst, facilitating the transmetalation step that leads to the formation of the carbon-carbon bond . The diethylamino and fluorine substituents can influence the electronic properties of the pyridine ring, affecting the reactivity and selectivity of the compound in various reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a substituted pyridine ring.
(4-Fluorophenyl)boronic Acid: Similar to (6-(Diethylamino)-4-fluoropyridin-3-yl)boronic acid but lacks the diethylamino group and has a phenyl ring instead of a pyridine ring.
(6-(Diethylamino)pyridin-3-yl)boronic Acid: Similar but without the fluorine substituent.
Uniqueness
The presence of both diethylamino and fluorine substituents on the pyridine ring makes this compound unique. These substituents can significantly influence the compound’s reactivity, making it a valuable reagent in specific synthetic applications where electronic and steric effects are crucial.
Eigenschaften
Molekularformel |
C9H14BFN2O2 |
|---|---|
Molekulargewicht |
212.03 g/mol |
IUPAC-Name |
[6-(diethylamino)-4-fluoropyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H14BFN2O2/c1-3-13(4-2)9-5-8(11)7(6-12-9)10(14)15/h5-6,14-15H,3-4H2,1-2H3 |
InChI-Schlüssel |
VPGFWXVOXVVYKV-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(C=C1F)N(CC)CC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14083491.png)
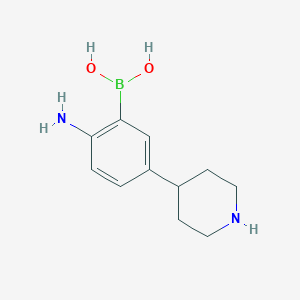
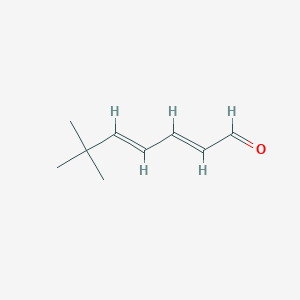
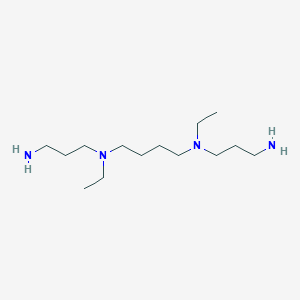


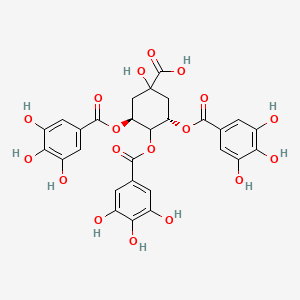
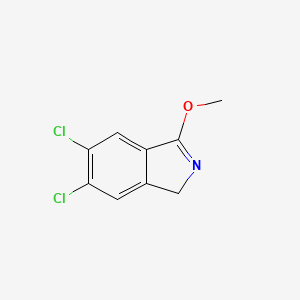
![ethyl 4-{[(2Z)-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B14083538.png)
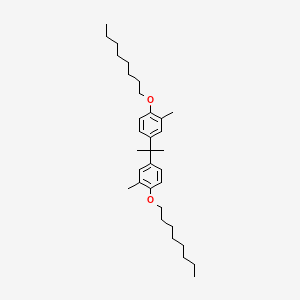
![3-((R)-1-(cyanomethyl)piperidin-3-yl)-1-ethyl-1-((R)-1-(3-(8-methoxyimidazo[1,2-a]pyrazin-6-yl)phenyl)ethyl)urea](/img/structure/B14083558.png)
